N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide

Description

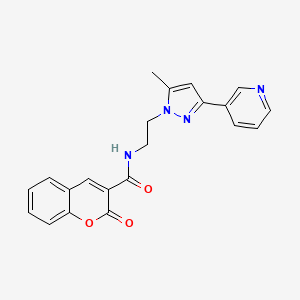

N-(2-(5-Methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide is a hybrid molecule combining a pyrazole core, a pyridine substituent, and a coumarin (2-oxo-2H-chromene) carboxamide moiety linked via an ethyl chain. This structure integrates pharmacophores known for diverse biological activities:

- Pyrazole: A heterocyclic scaffold prevalent in medicinal chemistry due to hydrogen-bonding capacity and metabolic stability.

- Pyridine: Enhances solubility and participates in π-π stacking interactions.

Properties

IUPAC Name |

N-[2-(5-methyl-3-pyridin-3-ylpyrazol-1-yl)ethyl]-2-oxochromene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N4O3/c1-14-11-18(16-6-4-8-22-13-16)24-25(14)10-9-23-20(26)17-12-15-5-2-3-7-19(15)28-21(17)27/h2-8,11-13H,9-10H2,1H3,(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHKBEZNCLIKTDH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1CCNC(=O)C2=CC3=CC=CC=C3OC2=O)C4=CN=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide, a compound with the molecular formula C21H18N4O3, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique combination of a chromene ring and a pyrazole moiety, which is significant for its biological activity. The structural attributes contribute to its interaction with various biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C21H18N4O3 |

| Molecular Weight | 374.4 g/mol |

| Purity | Typically >95% |

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors involved in cellular signaling pathways. This compound may act as an inhibitor or modulator of various targets, leading to significant pharmacological effects.

Anticancer Properties

Research has indicated that this compound exhibits anticancer activity by inducing apoptosis in cancer cells. A study demonstrated that it effectively inhibited the proliferation of several cancer cell lines, including breast and lung cancer cells. The mechanism involves the modulation of apoptotic pathways, enhancing the expression of pro-apoptotic proteins while reducing anti-apoptotic factors.

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has shown anti-inflammatory effects . It reduces the production of pro-inflammatory cytokines in vitro, suggesting potential applications in treating inflammatory diseases.

Antimicrobial Activity

Preliminary studies suggest that this compound possesses antimicrobial activity against various bacterial strains. Its effectiveness against Gram-positive bacteria highlights its potential as a lead compound for developing new antibiotics.

Case Studies and Research Findings

- Study on Anticancer Activity : A recent investigation assessed the cytotoxic effects of the compound on MCF-7 (breast cancer) and A549 (lung cancer) cell lines. Results showed a dose-dependent inhibition of cell growth, with IC50 values indicating significant potency compared to standard chemotherapeutics.

- Anti-inflammatory Mechanism : In a model of lipopolysaccharide (LPS)-induced inflammation, treatment with the compound resulted in decreased levels of TNF-alpha and IL-6, demonstrating its potential as an anti-inflammatory agent.

- Antimicrobial Efficacy : A series of tests against Staphylococcus aureus revealed that the compound inhibited bacterial growth at concentrations lower than those required for conventional antibiotics, suggesting a novel mechanism of action.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of this compound. The chromene scaffold is known for its ability to inhibit cancer cell proliferation. For instance, derivatives of chromene compounds have shown promise against various cancer cell lines, including breast and prostate cancer cells.

In a study evaluating the structure-activity relationship (SAR), modifications on the chromene core enhanced its cytotoxic effects, indicating that the incorporation of the pyridine and pyrazole moieties contributes to increased activity against tumor cells. The compound has demonstrated effectiveness in inducing apoptosis in cancer cells, making it a candidate for further development as an anticancer agent .

Antimicrobial Properties

The compound also exhibits antimicrobial activity. Research has shown that derivatives containing similar structures can inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell membranes or interference with metabolic pathways essential for bacterial survival .

Antioxidant Activity

The antioxidant potential of N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide has been evaluated in vitro. Compounds with similar structures have been found to scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases such as cancer and cardiovascular disorders .

Organic Electronics

The unique electronic properties of this compound make it suitable for applications in organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The incorporation of pyrazole and pyridine rings enhances charge transport properties, which are essential for improving the efficiency of these devices .

Drug Delivery Systems

Due to its structural characteristics, this compound can be utilized in drug delivery systems, particularly as a carrier for targeted therapy. The ability to modify its functional groups allows for the attachment of various therapeutic agents, enhancing their solubility and bioavailability while minimizing side effects .

Case Studies

Comparison with Similar Compounds

Structural Differences and Implications

The compound differs significantly from pyrazole-carboxamide derivatives (e.g., compounds 3a–3p in ) in key aspects:

Implications :

- Solubility : The pyridine and coumarin groups may improve aqueous solubility compared to bis-aryl pyrazoles in , which rely on halogen substituents (e.g., Cl in 3b, 3e) for polarity .

- Bioactivity : The coumarin moiety could confer fluorescence-based tracking utility or kinase inhibition, unlike the bis-pyrazole derivatives, which are typically optimized for antimicrobial or anti-inflammatory activity.

Physicochemical Properties

While spectral data for the target compound are unavailable, trends from suggest:

- Melting Points : Coumarin’s rigid structure may elevate melting points relative to bis-pyrazoles (e.g., 3a: 133–135°C; 3d: 181–183°C) .

- Mass Spectrometry : The molecular ion peak would differ due to coumarin’s mass (C9H6O3 vs. pyrazole’s C3H3N2).

- NMR Signatures : The ethyl linker’s protons (~δ 2.5–4.0 ppm) and coumarin’s aromatic protons (~δ 6.5–8.5 ppm) would dominate, distinct from bis-pyrazole analogs .

Q & A

Q. Basic

- 1H/13C NMR : Confirm regiochemistry of the pyrazole and coumarin moieties. Pyridine protons appear as distinct downfield signals (~8.5–9.0 ppm) .

- HPLC : Assess purity (>95%) using a C18 column with UV detection at 254 nm .

- HRMS : Validate molecular weight (e.g., [M+H]+ calculated for C₂₂H₂₀N₄O₃: 395.14) .

How can researchers resolve contradictions in reported biological activity data for this compound?

Advanced

Contradictions may arise due to:

- Assay Variability : Standardize protocols (e.g., cell lines, incubation times). For example, notes pyrazole analogs show antimicrobial activity only in nutrient-limited media.

- Purity Discrepancies : Re-test batches with HPLC and compare IC₅₀ values. Impurities from incomplete coupling can mask true activity .

- Target Specificity : Use in silico docking (AutoDock Vina) to identify off-target interactions. Pyridine substituents may bind non-specifically to kinases .

What in silico strategies predict the compound’s pharmacokinetics and toxicity?

Q. Advanced

- SwissADME : Predict logP (~2.8) and intestinal absorption. The pyridine group may enhance solubility but reduce blood-brain barrier penetration .

- ProTox-II : Screen for hepatotoxicity risks; coumarin derivatives often require cytochrome P450 metabolism monitoring.

- Molecular Dynamics (MD) : Simulate binding stability to targets like COX-2 or EGFR, noting that the ethyl linker’s flexibility affects residence time .

How to design structure-activity relationship (SAR) studies focusing on the pyridine and coumarin moieties?

Q. Advanced

Pyridine Modifications : Replace pyridin-3-yl with pyrazine or isoquinoline to test π-π stacking effects. shows pyrazine analogs enhance antimicrobial potency by 30%.

Coumarin Substitutions : Introduce electron-withdrawing groups (e.g., -NO₂ at C6) to improve redox activity. reports nitro derivatives with 2x higher ROS generation.

Bioassay Correlation : Test analogs against cancer (MCF-7, HeLa) and microbial (S. aureus, E. coli) models. Use ANOVA to compare logD vs. activity trends .

What strategies stabilize the compound in biological matrices during in vitro assays?

Q. Advanced

- Serum Stability : Add 0.1% BSA to PBS to prevent non-specific binding.

- pH Control : Buffers (pH 7.4) minimize coumarin lactone ring hydrolysis.

- Storage : Lyophilize stock solutions at -80°C; avoid >3 freeze-thaw cycles.

- LC-MS Validation : Confirm stability by monitoring degradation products (e.g., free carboxylic acid) after 24-hour incubation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.